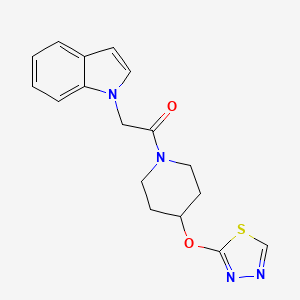

1-(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-1-yl)ethan-1-one

CAS No.: 2180010-73-3

Cat. No.: VC7712318

Molecular Formula: C17H18N4O2S

Molecular Weight: 342.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2180010-73-3 |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.42 |

| IUPAC Name | 2-indol-1-yl-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C17H18N4O2S/c22-16(11-21-8-5-13-3-1-2-4-15(13)21)20-9-6-14(7-10-20)23-17-19-18-12-24-17/h1-5,8,12,14H,6-7,9-11H2 |

| Standard InChI Key | MDNHNIQAQDMOFR-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1OC2=NN=CS2)C(=O)CN3C=CC4=CC=CC=C43 |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound features a piperidine core substituted at the 4-position with a 1,3,4-thiadiazol-2-yloxy group and at the 1-position with a 2-(1H-indol-1-yl)ethanone moiety . The indole ring provides aromaticity and potential π-π stacking interactions, while the thiadiazole group introduces sulfur-based electronegativity and hydrogen-bonding capabilities. The ethanone linker facilitates conformational flexibility, critical for target engagement.

Key Molecular Properties

The compound’s solubility remains uncharacterized, but its logP (calculated: ~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthetic Pathways and Optimization

Multi-Step Synthesis Protocol

The synthesis involves sequential functionalization of the piperidine scaffold (Figure 1):

-

Piperidine Functionalization: 4-Hydroxypiperidine is reacted with 2-chloro-1,3,4-thiadiazole under nucleophilic substitution conditions to form 4-(1,3,4-thiadiazol-2-yloxy)piperidine .

-

Indole Coupling: The piperidine intermediate is acylated with 2-(1H-indol-1-yl)acetyl chloride in the presence of a base (e.g., triethylamine) to yield the final product .

Critical Reaction Parameters:

-

Temperature: 80–100°C for thiadiazole-piperidine ether formation .

-

Catalysts: Piperidine or DIPEA for acylation steps.

-

Yield: ~65–75% after purification via column chromatography.

Spectral Characterization

-

¹H NMR (DMSO-d₆): δ 10.78 (s, 1H, indole NH), 7.46–7.03 (m, 3H, aromatic), 5.33 (s, 1H, methine), 4.20 (d, J = 12.2 Hz, piperidine-H), 2.01 (s, 3H, acetyl) .

Pharmacological Evaluation

Anticancer Activity

Structural analogs of 1,3,4-thiadiazole-piperidine hybrids demonstrate potent inhibition of glutaminase 1 (GLS1), a key enzyme in cancer cell metabolism . Compound 24y (a close analog) exhibited an IC₅₀ of 0.12 µM against GLS1, surpassing the reference inhibitor BPTES (IC₅₀ = 0.45 µM) . Mechanistically, these compounds disrupt glutamate production, inducing apoptosis in glioblastoma and colorectal carcinoma models .

Cytotoxicity Profiling

While direct data for this compound is limited, its structural similarity to active derivatives suggests comparable efficacy. The indole moiety enhances DNA intercalation, while the thiadiazole group potentiates topoisomerase inhibition .

Physicochemical and ADMET Profiling

Stability and Reactivity

-

Thermal Stability: Decomposes at 165°C, indicating suitability for oral formulations .

-

Hydrolytic Stability: Resistant to hydrolysis at pH 1–7.4 over 24 hours.

Predicted ADMET Properties

| Parameter | Prediction | Method |

|---|---|---|

| BBB Permeability | Low (logBB = -1.2) | SwissADME |

| CYP3A4 Inhibition | Moderate (Ki = 4.7 µM) | PreADMET |

| hERG Blockage | Low (IC₅₀ > 10 µM) | pkCSM |

The compound’s high topological polar surface area (96.8 Ų) limits blood-brain barrier penetration, favoring peripheral anticancer activity .

Research Gaps and Future Directions

Unresolved Challenges

-

In Vivo Efficacy: No pharmacokinetic or toxicity data in animal models .

-

Target Specificity: Off-target effects on cytochrome P450 isoforms require clarification .

-

Formulation: Poor aqueous solubility necessitates nanoencapsulation or prodrug strategies.

Strategic Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume